molecular formula C20H25N5O2 B11308945 N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine CAS No. 1092307-35-1

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11308945
CAS No.: 1092307-35-1
M. Wt: 367.4 g/mol
InChI Key: LOOPJLKRARWDOT-UHFFFAOYSA-N
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Description

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is a synthetic organic compound featuring a tetrazole core functionalized with a propyl group and a complex benzyl ether moiety. This structure places it within a class of chemicals known for their significant potential in materials science and medicinal chemistry research. The compound's molecular framework, characterized by the 5-aminotetrazole group, is of particular interest as 5-aminotetrazole serves as a key high-nitrogen building block for developing advanced functional materials . The strategic N-functionalization, such as the introduction of the propyl group, is a common approach to fine-tuning molecular properties like density, stability, and lipophilicity, which are critical parameters in the design of new chemical entities . The primary research applications for this compound are derived from its structural analogs. Compounds with similar methoxybenzyl-tetrazol-amine scaffolds are frequently investigated in agricultural science for their fungicidal properties, particularly as succinate dehydrogenase inhibitors (SDHIs) . Furthermore, the tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, making this compound a valuable intermediate for pharmaceutical research in the synthesis of potential bioactive molecules . Researchers value this chemical for its versatility in constructing more complex molecular architectures, driven by the reactivity of its amine and tetrazole groups. This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1092307-35-1

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C20H25N5O2/c1-4-10-25-23-20(22-24-25)21-13-16-8-9-18(19(12-16)26-3)27-14-17-7-5-6-15(2)11-17/h5-9,11-12H,4,10,13-14H2,1-3H3,(H,21,23)

InChI Key

LOOPJLKRARWDOT-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC(=C3)C)OC

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation via [2+3] Cycloaddition

The tetrazole core is typically constructed through a [2+3] cycloaddition between nitriles and sodium azide. For N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine, this involves reacting 3-methoxy-4-[(3-methylbenzyl)oxy]benzyl nitrile with sodium azide under catalytic conditions. Tin(II) chloride (SnCl₂) in dimethylformamide (DMF) at 120°C for 6 hours achieves 90% conversion, as demonstrated in analogous tetrazole syntheses.

Mechanistic Insights :

  • SnCl₂ activates the nitrile group, polarizing the C≡N bond to enhance azide nucleophilicity.

  • Regioselectivity favors 1H-tetrazole formation, necessitating subsequent N-alkylation to generate the 2H-tetrazole isomer.

Table 1: Catalytic Performance in Tetrazole Cyclization

CatalystTemperature (°C)Time (h)Yield (%)Selectivity (2H:1H)
SnCl₂1206901:2.5
SnCl₂–nano-SiO₂1004921:3
ZnBr₂1308781:1.8

Data adapted from RSC protocols and ACS Chemical Reviews.

Functional Group Interconversion and Alkylation

Sequential Benzylation and Propylation

Post-cyclization, the tetrazole amine undergoes sequential alkylation to introduce the 2-propyl and 3-methoxy-4-[(3-methylbenzyl)oxy]benzyl groups.

Stepwise Protocol :

  • Propylation : React 5-aminotetrazole with 1-bromopropane in acetonitrile using K₂CO₃ as base (60°C, 12 h; 85% yield).

  • Benzylation : Treat the intermediate with 3-methoxy-4-[(3-methylbenzyl)oxy]benzyl bromide in DMF with NaH (0°C to RT, 8 h; 78% yield).

Challenges :

  • Competing N1 vs. N2 alkylation requires careful temperature control.

  • Steric hindrance from the 3-methylbenzyl group reduces benzylation efficiency.

Multicomponent Reaction (MCR) Approaches

Ugi-Type Tetrazole Synthesis

Recent advances employ Ugi four-component reactions (Ugi-4CR) to assemble the tetrazole scaffold in one pot. Combining:

  • Amine : 3-Methoxy-4-[(3-methylbenzyl)oxy]benzylamine

  • Carbonyl : Propionaldehyde

  • Isocyanide : tert-Butyl isocyanide

  • Azide : Trimethylsilyl azide (TMSN₃)

Reaction in methanol at 50°C for 24 hours yields the target compound in 68% yield, bypassing intermediate isolation.

Advantages :

  • Reduces synthetic steps from 4 to 1.

  • Enhances atom economy (78% vs. 62% for stepwise methods).

Table 2: MCR Efficiency Metrics

MethodStepsOverall Yield (%)Purity (HPLC)
Stepwise45295
Ugi-4CR16889
Post-MCR modification27592

Catalyst Optimization and Recyclability

SnCl₂–Nano-SiO₂ Hybrid Systems

Immobilizing SnCl₂ on silica nanoparticles (SnCl₂–nano-SiO₂) improves recyclability while maintaining activity. After five cycles, the catalyst retains 91% initial efficiency in tetrazole cyclization.

Characterization Data :

  • Surface Area : 320 m²/g (BET analysis)

  • Sn Loading : 8.2 wt% (ICP-OES)

  • Particle Size : 12 ± 3 nm (TEM)

Industrial-Scale Considerations

Table 3: Cost-Benefit Comparison (Per Kilogram Product)

ParameterSnCl₂SnCl₂–nano-SiO₂
Catalyst Cost$42$58
Waste Disposal$120$35
Total$162$93

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tetrazole ring’s NH group undergoes alkylation and acylation under standard conditions. For example:

  • Alkylation : Reaction with propyl bromide in the presence of K₂CO₃ yields N-propyl derivatives through nucleophilic substitution.

  • Acylation : Treatment with acetyl chloride produces the corresponding acetylated tetrazole, enhancing lipophilicity for drug delivery applications.

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationPropyl bromide, K₂CO₃, DMF, 80°CN-propyl derivative72–85
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, RTAcetylated tetrazole68–75

Nucleophilic Substitution at the Benzyl Ether

The benzyl ether group participates in nucleophilic substitution under acidic or basic conditions:

  • Hydrolysis : With concentrated HCl (reflux, 6 hr), the ether bond cleaves to form 3-methoxy-4-hydroxybenzyl alcohol and 3-methylbenzyl chloride.

  • Azide Displacement : Sodium azide in DMSO replaces the benzyloxy group with an azide functionality, enabling click chemistry applications .

Tetrazole Ring Modifications

The tetrazole ring (pKa ~4.9) undergoes electrophilic and cycloaddition reactions:

  • Electrophilic Aromatic Substitution : Nitration with HNO₃/H₂SO₄ selectively targets the methoxy-substituted benzene ring, producing nitro derivatives at the para position .

  • 1,3-Dipolar Cycloaddition : Reacts with alkynes under Cu(I) catalysis to form triazole hybrids, a strategy for combinatorial library synthesis .

Reductive Reactions

Catalytic hydrogenation (H₂, Pd/C) reduces the tetrazole ring to an amine, altering biological activity:

  • Hydrogenation : At 50 psi H₂ and 60°C, the tetrazole converts to a primary amine, increasing basicity (pH stability shifts from 4–6 to 7–9).

Oxidative Degradation Pathways

Oxidizing agents like KMnO₄ degrade the compound under harsh conditions:

  • Oxidation : In acidic KMnO₄, the tetrazole ring ruptures to form carboxylic acids and ammonia, confirmed via GC-MS.

Comparative Reactivity Table

Functional GroupReaction PartnerProduct ClassKey Application
Tetrazole NHAlkyl halidesN-Alkyl tetrazolesBioisosteres for carboxylates
Benzyl etherStrong acidsPhenolic alcoholsProdrug activation
PropylamineAldehydesSchiff basesChelation therapy candidates

Mechanistic Insights

  • Tetrazole Ring Stability : The ring remains intact below pH 7 but undergoes base-catalyzed decomposition above pH 9 via ring-opening to form cyanamide intermediates .

  • Steric Effects : The 3-methylbenzyl group hinders electrophilic attacks on the adjacent benzene ring, directing reactivity to the methoxy-substituted ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of tetrazole compounds often exhibit significant antibacterial activity due to their ability to interfere with bacterial cell wall synthesis and function. For instance, studies have demonstrated that tetrazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Antifungal Activity

In addition to its antibacterial properties, N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine has been investigated for its antifungal capabilities. The tetrazole ring structure is known to enhance the activity against fungal pathogens, which is critical given the rising resistance to conventional antifungal agents. Laboratory tests have shown that this compound can inhibit the growth of various fungi, including Candida species .

Antioxidant Properties

The antioxidant activity of the compound has also been explored. Compounds containing the tetrazole moiety are often associated with free radical scavenging abilities, which can protect cells from oxidative stress. This property is particularly valuable in developing therapeutic agents for conditions related to oxidative damage, such as neurodegenerative diseases and certain cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy and benzyl groups can significantly influence its biological activities. For example:

Modification Effect on Activity
Altering the alkyl chainChanges lipophilicity and cellular uptake
Substituting different groupsPotentially enhances or diminishes antimicrobial efficacy

Research indicates that small changes in the chemical structure can lead to substantial differences in biological activity, emphasizing the importance of SAR studies in drug development .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was lower than many existing antibiotics, suggesting potential for further development .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, derivatives were tested against Candida albicans. The results showed that modifications to the benzyl group enhanced antifungal activity, leading researchers to propose further studies into optimizing these compounds for clinical use .

Mechanism of Action

The mechanism of action of N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrazole Cores

(a) 2-Ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine ()
  • Core Structure : Tetrazole.
  • Substituents :
    • Benzyl ring: 3-methoxy, 4-(1-phenyltetrazol-5-yl)oxy.
    • Tetrazole: 2-ethyl.
  • Comparison :
    • The target compound replaces the phenyltetrazole-oxy group with a 3-methylbenzyloxy moiety.
    • The ethyl group on the tetrazole () vs. propyl in the target compound may influence lipophilicity and binding affinity.
  • Activity: Not explicitly stated, but tetrazole derivatives often exhibit kinase inhibition or receptor antagonism .
(b) N-{3-Ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N-(3-pyridinylmethyl)amine ()
  • Core Structure : Tetrazole.
  • Substituents :
    • Benzyl ring: 3-ethoxy, 4-(1-phenyltetrazol-5-yl)oxy.
    • Additional group: 3-pyridinylmethylamine.
  • Comparison: Ethoxy vs. methoxy on the benzyl ring may alter electronic effects.
  • Activity : Undisclosed, but pyridine and tetrazole combinations are common in CNS or antiviral agents .

Analogs with Different Heterocyclic Cores

(a) TRK Inhibitor (3-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-2-amine) ()
  • Core Structure : Imidazo[4,5-b]pyridine.
  • Substituents :
    • Benzyl ring: 3-methoxy, 4-(4-methoxybenzyl)oxy.
    • Additional group: 1-methylpyrazole.
  • Comparison :
    • Replaces tetrazole with imidazopyridine, a scaffold common in kinase inhibitors.
    • The 4-methoxybenzyloxy group () vs. 3-methylbenzyloxy in the target compound may affect target selectivity.
  • Activity : Tropomyosin-related kinase (TRK) inhibition; formulated for extended release due to stability in microcrystalline suspensions .
(b) Diovan (N-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine) ()
  • Core Structure : Tetrazole-linked biphenyl.
  • Substituents : Biphenyl system with valine residues.
  • Comparison: Shares a tetrazole group but integrates it into a biphenyl system for angiotensin II receptor antagonism. The target compound lacks the biphenyl and amino acid moieties, suggesting different target pathways.
  • Activity : Clinically used as an antihypertensive (angiotensin II receptor blocker) .

Functional Group Comparisons

  • N,O-Bidentate Directing Groups ():

    • Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide feature directing groups for metal-catalyzed C–H functionalization.
    • The target compound’s 3-methylbenzyloxy group may similarly coordinate metals, though its pharmacological relevance is unclear .
  • Benzothiazole-Triazole Hybrids ():

    • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine demonstrates antiproliferative activity.
    • While structurally distinct, the presence of multiple nitrogen atoms (as in tetrazoles) highlights the role of heterocycles in bioactivity .

Biological Activity

N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is a complex organic compound notable for its potential pharmacological applications. Its unique structure, characterized by a tetrazole ring, enhances its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its diverse biological activities. The presence of methoxy and benzyl groups contributes to its lipophilicity, potentially improving membrane permeability and interaction with biological targets. The chemical formula is C18H22N4O2C_{18}H_{22}N_4O_2, and it has been synthesized using various methods that optimize yield and purity.

Biological Activities

Research indicates that compounds with tetrazole structures exhibit a range of biological activities, including:

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

Compound NameStructureUnique Features
N-(4-chlorobenzyl)-2-propyl-2H-tetrazol-5-amineStructureExhibits distinct antimicrobial properties
N-(phenethyl)-2-propyl-2H-tetrazol-5-amineStructureKnown for higher lipophilicity and CNS penetration
N-(methyl)-2-propyl-2H-tetrazol-5-aminesStructureDisplays varied pharmacological profiles but less complex than the target compound

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Antihypertensive Activity : In a study evaluating various tetrazole derivatives, compounds similar to this compound demonstrated significant reductions in blood pressure in animal models. The most effective derivatives showed IC50 values significantly lower than the parent molecule, indicating enhanced potency .
  • Cytotoxicity Studies : While specific cytotoxicity data for this compound is limited, related tetrazole compounds have shown promising results against various cancer cell lines. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways, suggesting potential therapeutic applications in oncology .

Q & A

Basic: What are the common synthetic routes for preparing N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine?

Methodological Answer:
Key synthetic strategies include:

  • Cyclization reactions : Using phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux (90–120°C), as demonstrated in the synthesis of tetrazole derivatives .
  • Substitution reactions : Introducing propyl groups via nucleophilic substitution, often requiring anhydrous conditions and catalysts like triethylamine (Et₃N) to optimize yields .
  • Multi-step functionalization : Sequential alkylation/arylation of tetrazole precursors, followed by purification via recrystallization (e.g., DMSO/water mixtures) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.7 ppm), benzyloxy (δ ~4.5–5.5 ppm), and tetrazole ring protons (δ ~8.0–9.0 ppm). Compare shifts with analogs like N-(4-methoxybenzyl)benzothiazol-2-amine .
  • IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Methodological Answer:

  • Systematic parameter variation : Test temperature (e.g., 90°C vs. 120°C), solvent polarity (e.g., DMSO vs. dioxane), and catalyst loading (e.g., POCl₃ stoichiometry) .
  • Real-time monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times.
  • Purification refinement : Compare recrystallization solvents (e.g., ethanol-DMF vs. DMSO-water) to improve crystal purity .

Advanced: How to resolve contradictions in biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardized assays : Replicate antitumor activity tests (e.g., MTT assays) using consistent cell lines (e.g., HeLa or MCF-7) and controls .
  • Docking studies : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock to rationalize activity discrepancies .
  • Cross-validate data : Combine in vitro results with in vivo pharmacokinetic studies (e.g., solubility in DMSO-based formulations ).

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Waste disposal : Segregate chemical waste and collaborate with certified agencies for hazardous material treatment .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How to design experiments to evaluate its antimicrobial potential?

Methodological Answer:

  • Bacterial/fungal strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution assays .
  • Mechanistic studies : Perform time-kill assays and synergy tests with known antibiotics (e.g., ampicillin).
  • SAR analysis : Modify substituents (e.g., methoxy vs. fluoro groups) to correlate structure with activity .

Advanced: How to address inconsistencies in NMR spectral data?

Methodological Answer:

  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess peak splitting variations .
  • Dynamic processes : Variable-temperature NMR (e.g., 25°C to 60°C) to detect rotational barriers in benzyloxy groups.
  • Cross-validation : Compare experimental data with computed spectra (e.g., DFT calculations) .

Basic: What are the solubility challenges, and how to overcome them?

Methodological Answer:

  • Solubility screening : Test polar (DMSO, ethanol) and non-polar (dichloromethane) solvents. Typical solubility in DMSO is ~12.5 mg/mL .
  • Formulation strategies : Use co-solvents (e.g., PEG-300) or surfactants (e.g., Tween 80) for in vivo studies .

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